Home > Products > Screening Compounds P1061 > Ecteinascidin 745
Ecteinascidin 745 -

Ecteinascidin 745

Catalog Number: EVT-13580478
CAS Number:
Molecular Formula: C39H43N3O10S
Molecular Weight: 745.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ecteinascidin 745 is a natural product found in Ecteinascidia turbinata with data available.
Synthesis Analysis

The synthesis of ecteinascidin 745 has been a focus of various studies. One notable method involves the total synthesis using a late-stage intermolecular Diels–Alder reaction, which allows for the construction of its complex structure . The synthetic route typically includes the following steps:

  1. Preparation of Key Intermediates: The synthesis begins with simpler organic compounds that undergo several transformations to form key intermediates.
  2. Cyclization Reactions: These intermediates are subjected to cyclization reactions, which form the core tetrahydroisoquinoline structure.
  3. Functional Group Modifications: Subsequent steps involve the introduction of various functional groups that are essential for the biological activity of ecteinascidin 745.
Molecular Structure Analysis

Ecteinascidin 745 has a complex molecular structure characterized by multiple fused rings and functional groups. Its chemical formula is given as C27H36N2O8SC_{27}H_{36}N_{2}O_{8}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . The structure features:

  • Tetrahydroisoquinoline Rings: These provide the foundational framework for its interaction with biological targets.
  • Pentacyclic Core: A distinctive feature that contributes to its binding affinity with DNA.
  • Functional Groups: Hydroxy, methoxy, and acetoxy groups that play crucial roles in its pharmacological activity.

The stereochemistry of ecteinascidin 745 is also significant, influencing its biological interactions and efficacy .

Chemical Reactions Analysis

Ecteinascidin 745 undergoes various chemical reactions that are pivotal for its activity. Key reactions include:

  1. DNA Binding: Ecteinascidin 745 binds to the minor groove of DNA through covalent interactions with guanine bases. This binding is facilitated by an iminium intermediate formed during the reaction process .
  2. Stability Studies: Research has shown that ecteinascidin 745 exhibits limited aqueous solubility and stability under physiological conditions. Formulation strategies have been developed to enhance its solubility and reduce degradation during storage .
  3. Degradation Pathways: Understanding the degradation pathways is essential for improving formulation stability and therapeutic efficacy.

These reactions underscore the compound's potential as an antitumor agent while also highlighting challenges in its clinical application .

Mechanism of Action

The mechanism of action of ecteinascidin 745 primarily involves its interaction with DNA. It binds specifically to the minor groove of DNA, leading to:

  • Formation of DNA Adducts: This interaction results in covalent adduct formation between ecteinascidin 745 and DNA, disrupting normal cellular processes.
  • Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Transcription: By binding to DNA, ecteinascidin 745 inhibits transcription processes, further contributing to its antitumor effects.

Studies have demonstrated that ecteinascidin 745 exhibits significantly higher potency compared to related compounds lacking specific functional groups necessary for its activity .

Physical and Chemical Properties Analysis

Ecteinascidin 745 possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a light brown solid or lyophilized powder.
  • Solubility: Limited solubility in water; formulations often include stabilizers like mannitol to enhance solubility for intravenous administration.
  • Stability: Sensitive to light and temperature; requires careful handling and storage conditions to maintain efficacy.

Analyses such as X-ray photoelectron spectroscopy have been employed to study these properties in detail .

Applications

Ecteinascidin 745 has several scientific applications, particularly in oncology:

  • Antitumor Agent: It is primarily researched for its use in treating soft tissue sarcomas and other malignancies due to its potent cytotoxic effects against cancer cells.
  • Clinical Trials: Ecteinascidin 745 has been evaluated in clinical trials for its effectiveness against various tumors, showing promise as a therapeutic option.
  • Research Tool: Its unique mechanism makes it valuable for studying DNA interactions and developing new cancer therapies.

The ongoing research into ecteinascidin 745 continues to explore its full potential in cancer treatment and other therapeutic areas .

Introduction to Ecteinascidin 745 in the Context of Marine Natural Product Research

Historical Discovery and Taxonomic Origins of Ecteinascidin 745

Ecteinascidin 745 (Et-745) was first isolated in the early 1990s from the Caribbean mangrove tunicate Ecteinascidia turbinata during large-scale screening efforts for bioactive marine compounds [1] [3]. Initial studies identified it as a minor congener within a family of over 20 structurally related ecteinascidins, with the more abundant Et-743 initially receiving greater research attention due to yield considerations [3]. Taxonomically, E. turbinata belongs to the class Ascidiacea (phylum Chordata, subphylum Tunicata), filter-feeding marine invertebrates renowned for their prolific biosynthesis of bioactive alkaloids [1] [4].

A pivotal discovery emerged when metagenomic analysis revealed that Et-745 is not synthesized by the ascidian itself, but by its obligate bacterial symbiont Candidatus Endoecteinascidia frumentensis [2] [3]. This γ-proteobacterial endosymbiont resides intracellularly within the tunicate host and has resisted all cultivation attempts, necessitating DNA extraction directly from host tissue for genome sequencing [2]. The association is evolutionarily stable, with Ca. E. frumentensis consistently identified in E. turbinata populations across both Caribbean and Mediterranean habitats [2] [5].

Table 1: Key Events in Ecteinascidin 745 Research

YearEventSignificance
Early 1990sInitial isolation from E. turbinataIdentification as minor alkaloid component
2003-2007Discovery of Ca. E. frumentensis symbiosisConfirmed microbial origin via 16S rRNA analysis
2011Metagenomic assembly of symbiont DNAPartial identification of ecteinascidin biosynthetic genes
2015Complete genome sequencing of Ca. E. frumentensisRevealed 631 kb genome with dedicated ET biosynthetic locus

Position Within the Ecteinascidin Family: Structural and Functional Differentiation

Et-745 belongs to the tetrahydroisoquinoline (THIQ) alkaloid structural class, characterized by a complex pentacyclic framework formed by THIQ subunits A and B, and a 10-membered macrolactone incorporating subunit C [3]. Its molecular formula (C₄₇H₅₅N₃O₁₄S) differs from the clinically approved Et-743 primarily at C-21, where Et-745 contains a hydroxyl group instead of a carbinolamine moiety [1] [4]. This seemingly minor modification significantly impacts bioactivity:

  • Antiproliferative Potency: Et-745 exhibits IC₅₀ values of 25 ng/mL against P388 murine lymphoblastic cells and 10 ng/mL against L1210 murine leukemia cells, approximately 10-fold lower than Et-743 (0.2 ng/mL and 5.0 ng/mL, respectively) [3] [4].
  • Mechanistic Differentiation: While Et-743 binds DNA minor grooves causing double-strand breaks, Et-745 shows stronger inhibition of RNA synthesis (IC₅₀ = 0.5 μg/mL) compared to DNA synthesis (IC₅₀ = 0.3 μg/mL) in biochemical assays [3].
  • Structural-Activity Relationships: The C-21 hydroxyl reduces DNA-binding affinity but enhances solubility. Et-745 lacks the potent transcription factor NF-Y inhibition characteristic of Et-743, explaining its attenuated cytotoxicity [3] [4].

Table 2: Comparative Bioactivity of Select Ecteinascidins

CompoundIC₅₀ P388 (ng/mL)IC₅₀ L1210 (ng/mL)RNA Synthesis Inhibition (μg/mL)DNA Synthesis Inhibition (μg/mL)
Et-74525100.50.3
Et-7430.25.00.030.1
Et-729<1.00.20.020.2
Et-759B5.05.0>10.7

Ecological Significance of Biosynthetic Symbiosis in Ecteinascidia turbinata

The relationship between E. turbinata and Ca. E. frumentensis represents a highly evolved chemical symbiosis. Genomic analysis reveals the symbiont possesses an extremely reduced 631 kb genome—a hallmark of obligate intracellular bacteria—with coding density exceeding 90% and only 585 protein-coding genes [2]. Remarkably, over 173 kb (27% of the genome) is dedicated to the ecteinascidin biosynthetic gene cluster (BGC), indicating profound evolutionary pressure to maintain compound production [2]. This massive genetic investment suggests ecteinascidins confer critical ecological advantages:

  • Chemical Defense: Et-745 and congeners accumulate in tunicate tissues at concentrations toxic to potential predators (e.g., fish) and fouling organisms [1] [5].
  • Microbial Community Regulation: The antibacterial properties of Et-745 (e.g., against Bacillus subtilis) may control microbial populations within the tunicate tunic, preventing colonization by pathogens [3] [5].
  • Symbiont-Host Metabolic Integration: The symbiont lacks genes for essential amino acid synthesis but retains nutrient transporters, indicating host-dependent nutrition. In return, ecteinascidins likely enhance host survival through chemical defense [2] [5].

Table 3: Genomic Features of the ET-745 Producer Symbiont

Genomic FeatureValueEcological Implication
Genome Size631,345 bpExtreme reduction indicates obligate symbiosis
GC Content23.3%AT-rich genome atypical for γ-proteobacteria
Coding Density90.7%Streamlined genome with minimal noncoding DNA
ET BGC Size>173 kbExceptional biosynthetic investment in ecteinascidins
Essential Amino Acid GenesAbsentComplete metabolic dependence on host

This tripartite system—host, symbiont, and alkaloid—demonstrates how chemically mediated symbioses drive ecological specialization in marine environments. The inability to cultivate Ca. E. frumentensis independently confirms that ecteinascidin biosynthesis is inextricably linked to host-derived signals or nutrients [2] [5]. Recent metagenomic studies suggest the BGC organization allows combinatorial biosynthesis, potentially generating structural variants like Et-745 as ecological requirements shift [1] [2].

Properties

Product Name

Ecteinascidin 745

IUPAC Name

[(1R,2R,3R,11S,14R,26R)-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Molecular Formula

C39H43N3O10S

Molecular Weight

745.8 g/mol

InChI

InChI=1S/C39H43N3O10S/c1-17-9-21-10-22-13-42-24-14-49-38(46)39(23-12-26(47-5)25(44)11-20(23)7-8-40-39)15-53-37(31(42)30(41(22)4)27(21)32(45)33(17)48-6)29-28(24)36-35(50-16-51-36)18(2)34(29)52-19(3)43/h9,11-12,22,24,30-31,37,40,44-45H,7-8,10,13-16H2,1-6H3/t22-,24-,30+,31+,37+,39+/m0/s1

InChI Key

DZGBXOVHGNYJRY-KBVPHHNESA-N

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4CC(C2)N3C)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4C[C@H](C2)N3C)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.